3-chloro-N-(2-chlorobenzyl)-1-benzothiophene-2-carboxamide
Description
3-chloro-N-(2-chlorobenzyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring, which is a fused ring system containing both benzene and thiophene rings, along with a carboxamide group and chlorinated benzyl substituents
Properties
IUPAC Name |
3-chloro-N-[(2-chlorophenyl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c17-12-7-3-1-5-10(12)9-19-16(20)15-14(18)11-6-2-4-8-13(11)21-15/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWNFIDFDRKNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-chlorobenzyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate benzene precursors.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the benzothiophene derivative with an appropriate amine, such as 2-chlorobenzylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-chlorobenzyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-chlorobenzyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide: This compound shares a similar structure but has a pyrazine ring instead of a benzothiophene ring.
3-chloro-N-(2-chlorobenzyl)-4-nitrobenzamide: This compound has a nitro group in place of the carboxamide group.
Uniqueness
3-chloro-N-(2-chlorobenzyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties compared to similar compounds with different ring systems
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
